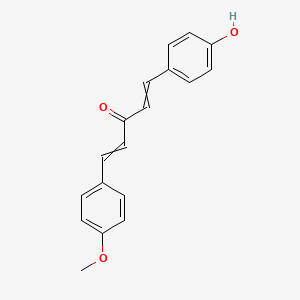![molecular formula C10H11F9N2O3S B14243729 1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide CAS No. 292165-43-6](/img/structure/B14243729.png)
1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide is a fluorinated sulfonamide compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide typically involves the fluorination of butanesulfonyl chloride. The process begins with the preparation of butanesulfonyl fluoride through a fluorine substitution reaction using potassium chloride. This intermediate is then subjected to electrochemical fluorination in the presence of anhydrous hydrogen fluoride under a nitrogen atmosphere to replace hydrogen atoms with fluorine, resulting in the formation of perfluorobutanesulfonyl fluoride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include perfluorinated sulfonic acids, amines, and substituted sulfonamides. These products retain the unique properties of the parent compound, such as high thermal stability and resistance to degradation.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide has a wide range of applications in scientific research:
Biology: Investigated for its potential use in drug development due to its stability and unique chemical properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide involves its interaction with molecular targets through its sulfonamide group. The compound can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The fluorine atoms enhance the compound’s ability to penetrate biological membranes, increasing its efficacy as a therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorobutanesulfonimide: Similar in structure but lacks the morpholinyl group.
Nonafluorobutanesulfonyl fluoride: Used as a sulfonylation reagent but does not have the same biological applications.
1,1,2,2,3,3,4,4,4-Nonafluoro-N,N-bis(nonafluorobutyl)butan-1-amine: Another fluorinated compound with different functional groups and applications.
Uniqueness
1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide is unique due to its combination of a highly fluorinated backbone and a morpholinyl group. This structure imparts both chemical stability and biological activity, making it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
292165-43-6 |
|---|---|
Molekularformel |
C10H11F9N2O3S |
Molekulargewicht |
410.26 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,4-nonafluoro-N-(1-morpholin-4-ylethylidene)butane-1-sulfonamide |
InChI |
InChI=1S/C10H11F9N2O3S/c1-6(21-2-4-24-5-3-21)20-25(22,23)10(18,19)8(13,14)7(11,12)9(15,16)17/h2-5H2,1H3 |
InChI-Schlüssel |
ZVPVNWFHTPJXNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


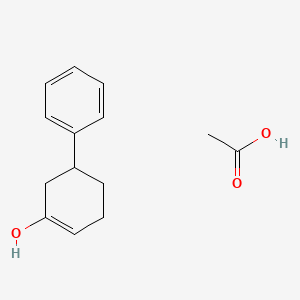
![Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]-](/img/structure/B14243656.png)

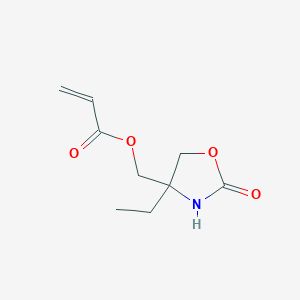
![9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14243669.png)
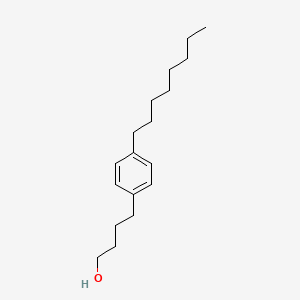
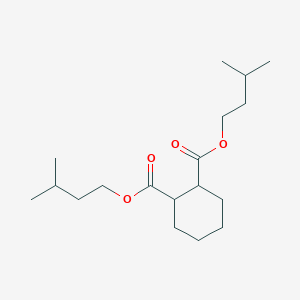

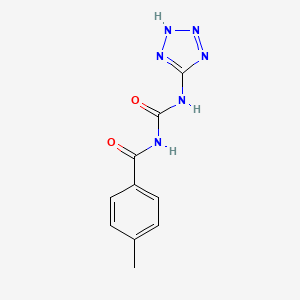
![Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-](/img/structure/B14243696.png)
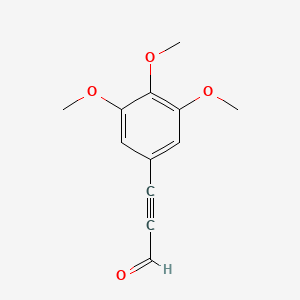
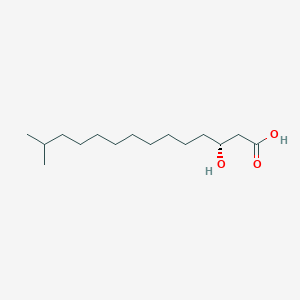
![2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-](/img/structure/B14243726.png)
